Nafazatrom

Description

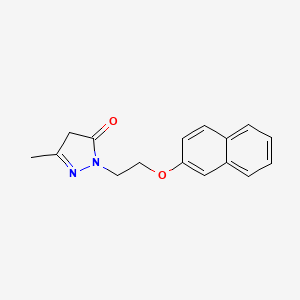

Structure

3D Structure

Properties

CAS No. |

59040-30-1 |

|---|---|

Molecular Formula |

C16H16N2O2 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

5-methyl-2-(2-naphthalen-2-yloxyethyl)-4H-pyrazol-3-one |

InChI |

InChI=1S/C16H16N2O2/c1-12-10-16(19)18(17-12)8-9-20-15-7-6-13-4-2-3-5-14(13)11-15/h2-7,11H,8-10H2,1H3 |

InChI Key |

ISBUYSPRIJRBKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1)CCOC2=CC3=CC=CC=C3C=C2 |

Appearance |

Solid powder |

Other CAS No. |

59040-30-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(2-(beta-naphthyloxy)ethyl)-3-methyl-2- pyrazolin-5-one BAY g 6575 BAY-g 6575 BAY-g-6575 nafazatrom |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Anti-Metastatic Action of Nafazatrom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains the primary driver of cancer-related mortality, underscoring the urgent need for effective anti-metastatic therapies. Nafazatrom, an antithrombotic and lipoxygenase inhibitor, has demonstrated significant potential in curbing metastatic dissemination in preclinical models. This technical guide provides an in-depth exploration of the mechanism of action of this compound in cancer metastasis, with a focus on its core activity: the inhibition of tumor cell-mediated degradation of the endothelial matrix. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and development in this promising area.

Core Mechanism of Action: Inhibition of Endothelial Matrix Degradation

The principal anti-metastatic effect of this compound is not attributed to direct cytotoxicity against tumor cells but rather to its ability to interfere with a critical step in the metastatic cascade: the breakdown of the endothelial matrix.[1] This matrix, a complex network of proteins and proteoglycans, forms a crucial barrier that cancer cells must breach to invade surrounding tissues and enter the bloodstream.

In preclinical studies, this compound has been shown to significantly reduce the ability of tumor cells to solubilize components of the endothelial matrix.[1] The primary target of this degradation appears to be heparan sulfate proteoglycans, which are abundant in the matrix.[1] By preserving the integrity of this barrier, this compound effectively hinders the invasive and metastatic potential of cancer cells.

Quantitative Data Summary

The anti-metastatic efficacy of this compound has been quantified in both in vivo and in vitro settings. The following tables summarize the key findings from preclinical studies.

Table 1: In Vivo Anti-Metastatic Efficacy of this compound in a Murine Melanoma Model

| Animal Model | Tumor Cell Line | Treatment Regimen | Outcome | Reference |

| C57BL/6 Mice | B16 Amelanotic Melanoma | 100 mg/kg/day this compound | Sixfold reduction in metastatic pulmonary lesions | [2] |

Table 2: In Vitro Effects of this compound

| Assay | Cell Line | Concentration of this compound | Effect | Reference |

| Endothelial Matrix Solubilization | B16 Amelanotic Melanoma | 1 µg/mL | ~60% inhibition | [2] |

| Tumor Cell Proliferation | B16 Amelanotic Melanoma | Up to 1 µg/mL | No inhibition | [2] |

| Tumor Cell Adhesion to Endothelium | B16 Amelanotic Melanoma | 1 µg/mL | No inhibition | [2] |

Implicated Signaling Pathway: Lipoxygenase Inhibition

This compound is a known inhibitor of lipoxygenase (LOX) enzymes.[3][4][5] The LOX pathway is involved in the metabolism of arachidonic acid, leading to the production of various bioactive lipids, including leukotrienes and hydroxyeicosatetraenoic acids (HETEs). These molecules have been implicated in promoting several aspects of cancer progression, including cell proliferation, survival, angiogenesis, and invasion.

While the precise downstream signaling cascade linking this compound's LOX inhibition to the prevention of endothelial matrix degradation is not fully elucidated, a plausible mechanism involves the regulation of matrix-degrading enzymes such as heparanase and matrix metalloproteinases (MMPs). Certain LOX products are known to upregulate the expression and activity of these enzymes, which are critical for the breakdown of heparan sulfate proteoglycans and other matrix components. By inhibiting the LOX pathway, this compound may disrupt this signaling axis, leading to a reduction in the enzymatic degradation of the endothelial barrier.

Caption: Proposed signaling pathway of this compound in inhibiting cancer metastasis.

Key Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's anti-metastatic activity.

In Vivo Spontaneous Metastasis Model

This model is crucial for assessing the efficacy of an anti-metastatic agent in a setting that mimics the natural progression of cancer.

-

Animal Model: C57BL/6 mice are commonly used due to their syngeneic compatibility with the B16 melanoma cell line.[2][6][7][8]

-

Tumor Cell Line: The B16 amelanotic melanoma cell line is utilized for its aggressive metastatic potential, particularly to the lungs.[1][2][6][7][8]

-

Procedure:

-

B16 melanoma cells are cultured in vitro.

-

A suspension of tumor cells is injected subcutaneously into the flank of C57BL/6 mice.

-

Primary tumors are allowed to grow to a specified size.

-

Treatment with this compound (e.g., 100 mg/kg/day orally) or a vehicle control is initiated.

-

After a defined period, mice are euthanized, and their lungs are harvested.

-

Metastatic nodules on the lung surface are counted to quantify the extent of metastasis.

-

Caption: Workflow for the in vivo spontaneous metastasis experiment.

In Vitro Endothelial Matrix Degradation Assay

This assay directly measures the ability of tumor cells to degrade the endothelial matrix and the inhibitory effect of compounds like this compound.

-

Cell Culture:

-

Bovine aortic endothelial cells are cultured to confluence.

-

The endothelial cells are metabolically labeled with a radioactive precursor (e.g., [³H]glucosamine) to label the extracellular matrix.

-

The endothelial cells are then lysed and removed, leaving the radiolabeled matrix attached to the culture dish.

-

-

Procedure:

-

B16 melanoma cells are seeded onto the pre-labeled endothelial matrix.

-

The cells are treated with this compound (e.g., 1 µg/mL) or a vehicle control.

-

After a defined incubation period (e.g., 72 hours), the culture medium is collected.

-

The amount of radioactivity in the medium is measured using a scintillation counter. An increase in radioactivity in the medium corresponds to the degradation and solubilization of the matrix.

-

Caption: Workflow for the in vitro endothelial matrix degradation assay.

Conclusion and Future Directions

This compound presents a compelling profile as an anti-metastatic agent, primarily through its novel mechanism of inhibiting endothelial matrix degradation. The quantitative data from preclinical studies are promising and warrant further investigation. Future research should focus on elucidating the specific lipoxygenase isoforms inhibited by this compound and definitively linking this inhibition to the downstream regulation of matrix-degrading enzymes like heparanase and MMPs. Furthermore, more extensive dose-response studies in various preclinical models of metastasis are needed to optimize its therapeutic potential. A deeper understanding of these molecular intricacies will be instrumental in advancing this compound or functionally similar compounds into clinical settings for the treatment of metastatic cancer.

References

- 1. Interference with tumor cell-induced degradation of endothelial matrix on the antimetastatic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipoxygenase inhibitor this compound fails to attenuate postischaemic ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lack of efficacy of this compound, a novel anti-thrombotic compound, in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (Bay g 6575) blunts canine hypoxic pulmonary vasoconstriction: evidence for a prostaglandin-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Syngeneic Murine Metastasis Models: B16 Melanoma | Springer Nature Experiments [experiments.springernature.com]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]

Pyrazolinone Derivatives: A Technical Guide to Their Antimetastatic Potential

For Researchers, Scientists, and Drug Development Professionals

The metastatic spread of cancer remains a formidable challenge in oncology, driving the search for novel therapeutic agents that can effectively inhibit this complex process. Among the promising classes of compounds, pyrazolinone derivatives have emerged as significant candidates, demonstrating notable antimetastatic activities in various preclinical studies. This technical guide provides an in-depth overview of the core findings, experimental methodologies, and mechanistic insights into the action of these compounds.

Core Concepts and Mechanisms of Action

Pyrazolinone derivatives exert their antimetastatic effects through the modulation of key signaling pathways and enzymes involved in cell migration, invasion, and angiogenesis. Two prominent mechanisms have been elucidated: the inhibition of the PI3K/Akt/ERK1/2 signaling pathway and the targeting of aminopeptidase N (APN).

Inhibition of the PI3K/Akt/ERK1/2 Signaling Pathway

A series of novel pyrazolinone chalcones have been synthesized and identified as potent inhibitors of the PI3K/Akt/ERK1/2 signaling cascade, a critical pathway in cancer cell proliferation and metastasis.[1][2][3][4] One particular derivative, compound 6b , has shown significant promise. In silico docking studies revealed high binding affinities to PI3K and Akt proteins.[1][2][3][4] Subsequent in vitro studies confirmed that compound 6b exerts a cytotoxic effect on the Caco cell line and inhibits the PI3K/Akt pathway, leading to a downstream reduction in the activity of ERK1/2.[1][2][3][4] This inhibition ultimately results in the upregulation of pro-apoptotic proteins like Bax and p53, and downregulation of the anti-apoptotic protein Bcl-2, thereby promoting cancer cell death and preventing metastatic progression.[1][2][3][4]

Aminopeptidase N (APN) Inhibition

Another class of pyrazoline-based derivatives has been developed as potent inhibitors of aminopeptidase N (APN/CD13), a cell-surface enzyme that plays a crucial role in tumor invasion, metastasis, and angiogenesis.[5][6] APN is overexpressed in various cancer cells and contributes to the degradation of the extracellular matrix, facilitating cancer cell invasion.[5] The synthesized pyrazoline derivatives, particularly compound 2k , have demonstrated superior APN inhibitory activity compared to the positive control, bestatin.[5][6] This inhibition of APN leads to a significant reduction in cancer cell invasion and has been shown to effectively prevent pulmonary metastasis in a murine hepatoma model.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of pyrazolinone and pyrazoline derivatives.

Table 1: In Vitro Cytotoxicity and Binding Affinity of Pyrazolinone Chalcone 6b

| Parameter | Value | Cell Line/Target | Reference |

| IC50 | 23.34 ± 0.14 µM | Caco | [1][2][3][4] |

| Binding Energy (PI3K) | -11.1 kcal/mol | PI3K Protein | [1][2][3][4] |

| Binding Energy (Akt) | -10.7 kcal/mol | Akt Protein | [1][2][3][4] |

Table 2: Aminopeptidase N (APN) Inhibition and Antiproliferative Activity of Pyrazoline Derivative 2k

| Parameter | IC50 (µM) | Cell Line/Target | Reference |

| APN Inhibition | Orders of magnitude lower than bestatin | APN Enzyme | [5][6] |

| U937 (Human leukemia) | >50 | U937 | [5] |

| K562 (Human leukemia) | >50 | K562 | [5] |

| PLC/PRF/5 (Human hepatoma) | >50 | PLC/PRF/5 | [5] |

| PC-3 (Human prostate cancer) | >50 | PC-3 | [5] |

| ES-2 (Human ovarian cancer) | >50 | ES-2 | [5] |

| HepG2 (Human hepatoma) | >50 | HepG2 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols employed in the evaluation of these pyrazolinone derivatives.

Synthesis of Pyrazolinone and Pyrazoline Derivatives

The synthesis of these compounds generally involves multi-step chemical reactions. For instance, pyrazolinone chalcones are synthesized through a Claisen-Schmidt condensation of an appropriate pyrazolinone derivative with an aromatic aldehyde.[1][7] Pyrazoline-based APN inhibitors are synthesized via a multi-step process starting from the formation of chalcone analogs, followed by cyclization and subsequent chemical modifications.[5][8]

In Vitro Anti-Invasion Assay

The anti-invasion potential of the compounds is typically assessed using a Transwell chamber assay with a Matrigel-coated membrane, which mimics the basement membrane.[5]

-

Cell Seeding : Cancer cells (e.g., ES-2) are seeded in the upper chamber of the Transwell insert in a serum-free medium.

-

Compound Treatment : The test compound (e.g., pyrazoline derivative 2k) is added to the upper chamber at various concentrations.

-

Chemoattractant : The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).

-

Incubation : The plate is incubated to allow for cell invasion through the Matrigel and the membrane.

-

Quantification : Non-invading cells in the upper chamber are removed. The invaded cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of invasion inhibition is calculated relative to a control group.

In Vivo Anti-Metastasis Assay

Animal models are essential for evaluating the in vivo efficacy of antimetastatic agents. A common model is the experimental pulmonary metastasis model in mice.[5]

-

Cell Injection : A suspension of cancer cells (e.g., H22 hepatoma cells) is injected into the tail vein of mice to induce lung metastases.[5]

-

Treatment : The mice are treated with the test compound (e.g., pyrazoline derivative 2k) or a vehicle control, typically via intraperitoneal or oral administration, for a specified duration.

-

Endpoint : After the treatment period, the mice are euthanized, and their lungs are harvested.

-

Metastasis Quantification : The number of metastatic nodules on the lung surface is counted. The inhibition rate is calculated by comparing the number of nodules in the treated group to the control group.[5]

Conclusion and Future Directions

Pyrazolinone and its related pyrazoline derivatives represent a versatile scaffold for the development of novel antimetastatic agents. The demonstrated mechanisms of action, including the inhibition of critical signaling pathways and key enzymes, underscore their therapeutic potential. The quantitative data from preclinical studies provide a strong foundation for further investigation. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, exploring their efficacy in a broader range of cancer models and in combination with existing chemotherapies will be crucial for their clinical translation. The detailed experimental protocols provided herein offer a guide for researchers to build upon these promising findings and accelerate the development of pyrazolinone-based therapies for metastatic cancer.

References

- 1. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03629G [pubs.rsc.org]

The Multifaceted Role of Nafazatrom in Prostaglandin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Nafazatrom's mechanism of action within the prostaglandin metabolic pathways. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling cascades and workflows to support further research and development.

Core Mechanism of Action

This compound, a pyrazolone derivative, exerts its influence on prostaglandin metabolism through a multi-pronged approach. Its primary effects are centered on the modulation of prostacyclin (PGI2) levels and the inhibition of pro-inflammatory pathways. The core mechanisms include:

-

Stimulation of Prostacyclin (PGI2) Synthesis: this compound enhances the biosynthesis of PGI2, a potent vasodilator and inhibitor of platelet aggregation. It achieves this not by direct enzymatic activation, but by acting as a reducing substrate for the peroxidase activity of prostaglandin H (PGH) synthase. This action protects PGI2 synthase from inactivation by hydroperoxy fatty acids, thereby promoting the conversion of PGH2 to PGI2.[1]

-

Inhibition of Prostaglandin Catabolism: A key action of this compound is the inhibition of 15-hydroxyprostaglandin dehydrogenase (15-OH PGDH), the primary enzyme responsible for the degradation of prostaglandins like PGI2 and PGE2.[2] By inhibiting this enzyme, this compound prolongs the biological half-life of these crucial signaling molecules.

-

Antioxidant and Radical Scavenging Properties: The pyrazolone structure of this compound endows it with potent antioxidant properties. It is an extremely reactive scavenger of free radicals, a property that may contribute to its protective effects on enzymes within the prostaglandin pathway.[1]

-

Modulation of Arachidonic Acid Metabolism: While precise inhibitory concentrations are not extensively documented, this compound has been shown to influence the broader arachidonic acid cascade. In vitro studies have indicated that this compound can decrease the incorporation of arachidonic acid into peripheral blood monocytes, suggesting an upstream effect on the availability of substrate for both cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory action of this compound.

| Target Enzyme | Substrate | IC50 Value | Source Organism | Reference |

| 15-hydroxyprostaglandin dehydrogenase (15-OH PGDH) | [3H]PGF2 alpha | 18.5 µM | Bovine Lung | [2] |

Signaling Pathway Visualization

The following diagram illustrates the points of intervention of this compound in the prostaglandin and leukotriene synthesis pathways.

Caption: this compound's intervention points in the arachidonic acid cascade.

Experimental Protocols

This section details a representative experimental protocol for determining the inhibitory activity of this compound against 15-hydroxyprostaglandin dehydrogenase (15-OH PGDH).

Assay for 15-OH PGDH Inhibition

This protocol is based on a fluorometric method that quantifies the production of NADH, a product of the 15-OH PGDH-catalyzed oxidation of a prostaglandin substrate.

Objective: To determine the IC50 value of this compound for the inhibition of 15-OH PGDH.

Materials:

-

Purified 15-OH PGDH enzyme

-

Prostaglandin F2α (PGF2α) as substrate

-

β-Nicotinamide adenine dinucleotide (NAD+) as a cofactor

-

This compound stock solution (in DMSO)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

-

96-well black microplates

-

Fluorometric plate reader (Excitation: 340 nm, Emission: 445 nm)

Procedure:

-

Reagent Preparation: Prepare a dilution series of this compound in the assay buffer. Also, prepare working solutions of 15-OH PGDH, PGF2α, and NAD+ in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

This compound solution at various concentrations (or vehicle control - DMSO)

-

15-OH PGDH enzyme solution

-

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the PGF2α substrate and NAD+ solution to each well.

-

Kinetic Measurement: Immediately place the microplate in the fluorometric plate reader and measure the increase in fluorescence at 445 nm (excitation at 340 nm) over time. The rate of NADH formation is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Normalize the data, with the vehicle control representing 100% enzyme activity.

-

Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Experimental Workflow Visualization

The following diagram illustrates the workflow for the 15-OH PGDH inhibition assay.

Caption: Workflow for determining the IC50 of this compound for 15-OH PGDH inhibition.

Conclusion

This compound presents a complex and compelling profile in its interaction with prostaglandin metabolism. Its ability to both enhance the synthesis of the beneficial prostacyclin (PGI2) and inhibit its degradation positions it as a molecule of significant interest for cardiovascular and anti-inflammatory research. The antioxidant properties of its pyrazolone core likely contribute to its overall mechanism of action. Further research to elucidate the precise inhibitory constants for its effects on cyclooxygenase and lipoxygenase will provide a more complete understanding of its pharmacological profile. The methodologies and data presented in this guide offer a solid foundation for future investigations into the therapeutic potential of this compound.

References

- 1. Reaction of the antithrombotic and antimetastatic agent, this compound, with oxidizing radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (Bay g-6575), an antithrombotic and antimetastatic agent, inhibits 15-hydroxyprostaglandin dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical study of a new antimetastatic compound, this compound (Bay g 6575). Effects on platelet consumption and monocyte prostaglandin production in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Nafazatrom as a 15-Hydroxyprostaglandin Dehydrogenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafazatrom (Bay g-6575) is a compound initially investigated for its antithrombotic and antimetastatic properties.[1] A significant aspect of its mechanism of action is the inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the catabolism and inactivation of prostaglandins.[1] By inhibiting 15-PGDH, this compound effectively increases the local concentrations and prolongs the biological half-life of key prostaglandins such as prostacyclin (PGI2), prostaglandin E2 (PGE2), and prostaglandin F2α (PGF2α).[1] This guide provides an in-depth examination of this compound's role as a 15-PGDH inhibitor, detailing its mechanism, the downstream signaling consequences, and the experimental methodologies used to characterize its activity.

Introduction to 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the rate-limiting enzyme in the degradation of prostaglandins.[2][3] It catalyzes the oxidation of the 15(S)-hydroxyl group of prostaglandins to a 15-keto group, a conversion that results in a dramatic reduction in their biological activity.[3][4] Due to its critical role in prostaglandin inactivation, 15-PGDH is a key regulator of processes like inflammation, cell proliferation, and tissue regeneration.[3][5] Notably, 15-PGDH has been identified as a tumor suppressor in various cancers, including colon and lung cancer, where its expression is often lost, leading to elevated prostaglandin levels that promote tumorigenesis.[2][6][7]

This compound's Mechanism of Action as a 15-PGDH Inhibitor

This compound has been demonstrated to inhibit 15-PGDH from various tissue sources, including bovine lung and vascular walls.[1] The inhibition is dose-dependent and occurs in the micromolar range.[1] By blocking the enzymatic activity of 15-PGDH, this compound prevents the breakdown of prostaglandins. This leads to an accumulation of active prostaglandins, most notably PGI2, which is a potent vasodilator and inhibitor of platelet aggregation, contributing to this compound's antithrombotic effects.[1] The inhibition of PGE2 and PGF2α degradation also has significant implications for other physiological and pathological processes.[1]

Quantitative Data on this compound's Inhibition of 15-PGDH

The inhibitory potency of this compound against 15-PGDH has been quantified in enzymatic assays. The following table summarizes the available data.

| Compound | Target | IC50 | Substrate | Source of Enzyme | Reference |

| This compound | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | 18.5 µM | [3H]PGF2α | Bovine Lung | [1] |

Downstream Signaling Pathways Affected by 15-PGDH Inhibition

The inhibition of 15-PGDH by this compound leads to elevated levels of prostaglandins, particularly PGE2, which in turn activates a complex network of downstream signaling pathways. PGE2 exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[8]

-

EP2 and EP4 Receptors: These receptors primarily couple to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase (AC).[8][9] This results in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9] Elevated cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), modulating gene expression.[8][10][11] The EP4 receptor can also couple to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, and can activate the PI3K/Akt pathway.[8][9]

-

EP1 Receptor: This receptor is coupled to the Gq alpha subunit (Gαq), which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

-

EP3 Receptor: This receptor primarily couples to the Gi alpha subunit (Gαi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[8]

The diagram below illustrates the major signaling cascades initiated by increased PGE2 levels resulting from 15-PGDH inhibition.

References

- 1. This compound (Bay g-6575), an antithrombotic and antimetastatic agent, inhibits 15-hydroxyprostaglandin dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. mybiosource.com [mybiosource.com]

- 4. Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. pnas.org [pnas.org]

- 8. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 10. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Potential of Nafazatrom

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafazatrom, a pyrazolone derivative, is a compound with a multifaceted pharmacological profile, demonstrating significant potential in several therapeutic areas. Initially investigated for its antithrombotic properties, research has unveiled its efficacy as an antimetastatic, cardioprotective, and anti-inflammatory agent. This technical guide provides a comprehensive overview of the core scientific findings related to this compound, presenting key quantitative data, detailed experimental methodologies, and elucidating its mechanisms of action through signaling pathway diagrams. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Core Therapeutic Applications and Mechanism of Action

This compound's therapeutic potential stems from its ability to modulate critical biological pathways, primarily the arachidonic acid cascade. Its key mechanisms of action include the inhibition of lipoxygenase and the stimulation of prostacyclin (PGI2) synthesis. These actions underpin its observed effects in cardiovascular disease and oncology.

Antithrombotic and Cardioprotective Effects

This compound has been shown to exert beneficial effects in the context of myocardial ischemia and thrombosis. Its antithrombotic activity is attributed to the enhancement of circulating prostacyclin, a potent vasodilator and inhibitor of platelet aggregation[1]. By inhibiting the enzymatic degradation of prostacyclin and stimulating its synthesis, this compound helps to maintain vascular homeostasis[2][3][4]. In preclinical models of myocardial infarction, this compound treatment has been associated with a significant reduction in infarct size and a decrease in the incidence of cardiac arrhythmias[3][4][5].

Antimetastatic Properties

A significant area of investigation for this compound is its potential as an anti-cancer agent, specifically in the inhibition of metastasis[1][6]. The compound has demonstrated the ability to reduce the formation of metastatic lesions in animal models[6]. This antimetastatic effect is not due to direct cytotoxicity to tumor cells but rather through interference with the process of tumor cell-induced degradation of the endothelial matrix, a critical step in the metastatic cascade[6].

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound, providing a comparative overview of its efficacy in various models.

Table 1: Cardioprotective Effects of this compound

| Parameter | Model | Treatment Group (this compound) | Control Group | Percentage Reduction | Reference |

| Myocardial Infarct Size (% of area at risk) | Canine Model of Regional Myocardial Ischemia | 21 ± 5% | 41 ± 5% | 48.8% | [3] |

| Myocardial Infarct Size (% of left ventricle) | Canine Coronary Artery Thrombosis Model | 8.4 ± 1.4% | 32.3 ± 3.1% | 74.0% | [4] |

| Myocardial Infarct Size | Conscious Rat Model (pretreatment) | - | - | 36% and 48% (for 30 and 100 mg/kg) | [5] |

| Myocardial Infarct Size | Conscious Rat Model (post-ligature treatment) | - | - | 28% and 39% (for 30 and 100 mg/kg) | [5] |

| Thrombus Wet Weight (mg) | Canine Coronary Artery Thrombosis Model | 18.4 ± 2.6 mg | 63.7 ± 3.1 mg | 71.1% | [4] |

Table 2: Antimetastatic Effects of this compound

| Parameter | Model | Treatment Group (this compound) | Control Group | Percentage Reduction | Reference |

| Metastatic Pulmonary Lesions | B16 Amelanotic Subcutaneous Tumors in C57BL/6 Mice | - | - | Six-fold reduction | [6] |

| Inhibition of Endothelial Matrix Solubilization | In vitro B16 Amelanotic Cells | - | - | ~60% | [6] |

Table 3: In Vitro Activity of this compound Against Human Malignancies

| Tumor Type | Exposure | Concentration | Major Inhibition (≥70%) | Intermediate Inhibition (50-69%) | Reference |

| Adenocarcinomas | 1 hour | 1, 10, 25, 100 µg/ml | 7/52 | 7/52 | [7] |

| Squamous Carcinomas | 1 hour | 1, 10, 25, 100 µg/ml | 0/9 | 4/9 | [7] |

| Other Malignancies | 1 hour | 1, 10, 25, 100 µg/ml | 1/17 | 6/17 | [7] |

| Adenocarcinomas | Continuous | 0.05, 0.5, 5 µg/ml | Not specified | Not specified | [7] |

| Squamous Carcinomas | Continuous | 0.05, 0.5, 5 µg/ml | Not specified | Not specified | [7] |

| Other Malignancies | Continuous | 0.05, 0.5, 5 µg/ml | Not specified | Not specified | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a guide for the replication and further investigation of this compound's effects.

Canine Model of Regional Myocardial Ischemia

-

Objective: To assess the effect of this compound on myocardial infarct size following ischemia and reperfusion.

-

Animal Model: Adult male dogs.

-

Procedure:

-

Administer this compound (1 mg/kg intravenously) or placebo every 6 hours for 48 hours.

-

After 24 hours of treatment, anesthetize the animals and perform a left thoracotomy.

-

Occlude the proximal left circumflex coronary artery for 90 minutes.

-

Gradually reperfuse the artery over a period of 30 minutes.

-

Monitor the animals for 24 hours post-reperfusion.

-

Sacrifice the animals and excise the hearts.

-

Determine the infarct size by histochemical staining with triphenyltetrazolium chloride. The area at risk is delineated by coronary arteriography.

-

-

Reference: [3]

Murine Model of Spontaneous Metastasis

-

Objective: To evaluate the antimetastatic activity of this compound in vivo.

-

Animal Model: C57BL/6 mice.

-

Procedure:

-

Implant B16 amelanotic tumor cells subcutaneously into the mice.

-

Administer this compound (100 mg/kg/day) or vehicle control.

-

Monitor the growth of the primary tumor.

-

After a predetermined period, sacrifice the mice and excise the lungs.

-

Count the number of metastatic pulmonary lesions.

-

-

Reference: [6]

In Vitro Endothelial Matrix Degradation Assay

-

Objective: To determine the effect of this compound on tumor cell-induced degradation of the endothelial matrix.

-

Cell Lines: B16 amelanotic tumor cells and bovine endothelial cells.

-

Procedure:

-

Culture bovine endothelial cells to form a monolayer and allow them to deposit an extracellular matrix.

-

Remove the endothelial cells to leave the intact matrix.

-

Label the matrix components with a suitable radioisotope.

-

Culture B16 amelanotic cells on the radiolabeled matrix in the presence or absence of this compound (1 µg/ml for 72 hours).

-

Collect the culture supernatant and measure the amount of solubilized (degraded) matrix components by scintillation counting.

-

-

Reference: [6]

Lipoxygenase Inhibition Assay

-

Objective: To assess the inhibitory effect of this compound on lipoxygenase activity.

-

Enzyme Source: Soybean lipoxygenase or purified mammalian lipoxygenase.

-

Substrate: Linoleic acid or arachidonic acid.

-

Procedure:

-

Prepare a reaction mixture containing a suitable buffer (e.g., borate buffer, pH 9.0), the lipoxygenase enzyme, and the test compound (this compound) at various concentrations.

-

Incubate the mixture for a short period to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

-

Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm using a spectrophotometer.

-

Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.

-

-

Reference: General method based on principles from[8] and other lipoxygenase assay protocols.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound.

Arachidonic Acid Cascade and this compound's Points of Intervention

Caption: this compound's dual action on the arachidonic acid pathway.

Experimental Workflow for Myocardial Infarction Study

Caption: Workflow for assessing this compound's cardioprotective effects.

Conclusion

This compound presents a compelling profile as a therapeutic agent with potential applications in cardiovascular disease and oncology. Its well-defined mechanism of action, centered on the modulation of the arachidonic acid pathway, provides a strong rationale for its observed efficacy in preclinical models. The quantitative data summarized in this guide highlight its significant potential in reducing myocardial damage and inhibiting cancer metastasis. While further clinical investigation is warranted, the existing body of evidence strongly supports the continued exploration of this compound as a novel therapeutic strategy. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate this ongoing research and development.

References

- 1. Clinical study of a new antimetastatic compound, this compound (Bay g 6575). Effects on platelet consumption and monocyte prostaglandin production in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of the stimulation of prostaglandin H synthase and prostacyclin synthase by the antithrombotic and antimetastatic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beneficial effects of this compound on ischemic reperfused myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of oral this compound (= BAY g 6575) on canine coronary artery thrombosis and myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduction of myocardial infarction and dysrhythmic activity by this compound in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interference with tumor cell-induced degradation of endothelial matrix on the antimetastatic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: clonogenic in-vitro assessment of activity against human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipoxygenase inhibitor this compound fails to attenuate postischaemic ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Nafazatrom: A Technical Guide to its Antioxidant Properties and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafazatrom is a pyrazolone derivative initially investigated for its antithrombotic and antimetastatic properties. Subsequent research has revealed a broader pharmacological profile, highlighting its potent antioxidant and diverse cellular effects. This document provides a comprehensive technical overview of the mechanisms of action of this compound, focusing on its free-radical scavenging capabilities, its modulation of critical enzymatic pathways such as lipoxygenase and prostaglandin synthesis, and its resultant anti-inflammatory, cardioprotective, and antimetastatic activities. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are presented to serve as a resource for researchers in pharmacology and drug development.

Antioxidant Properties

This compound has demonstrated significant efficacy as a potent antioxidant, acting primarily as a free radical scavenger. Its chemical structure lends itself to the donation of electrons, thereby neutralizing reactive oxygen species (ROS) and inhibiting oxidative damage.

Free Radical Scavenging

Pulse radiolysis and electron spin resonance (ESR) experiments have established that this compound is an exceptionally reactive scavenger of free radicals.[1] The rate of its reaction with the bromine dioxide radical (BrO₂•) is higher than that of well-known biological antioxidants like α-tocopherol (Vitamin E) and ascorbate (Vitamin C).[1] Upon oxidation, this compound forms a stable phenoxyl-like radical that decays at a rate approaching diffusion-controlled limits, indicating its efficiency in terminating radical chain reactions.[1]

Inhibition of Lipid Peroxidation

This compound effectively inhibits the peroxidation of lipids in various in-vitro systems. It has been shown to decrease FeSO₄ and H₂O₂-induced peroxidation in phosphatidylcholine liposomes and rat heart homogenates.[2] Furthermore, it inhibits the peroxidation of low-density lipoproteins (LDL) induced by either CuSO₄ or the radical initiator AAPH.[2]

Interaction with Other Antioxidants

ESR spectroscopy studies have shown that this compound can reduce the α-tocopherol radical. However, it is approximately 100 times less efficient at this than Vitamin C, suggesting it does not significantly interfere with the recycling of α-tocopherol in biological systems.[2]

Table 1: Comparative Antioxidant Activity of this compound

| Assay System | Peroxidation Inducer | Comparison Agent | Relative Potency of this compound | Reference |

| Phosphatidylcholine Liposomes | FeSO₄ / H₂O₂ | α-Tocopherol | ~3x less potent | [2] |

| Low-Density Lipoprotein (LDL) | CuSO₄ / AAPH | α-Tocopherol | ~2-4x more potent | [2] |

| Free Radical Scavenging | BrO₂• | α-Tocopherol, Ascorbate | More reactive | [1] |

Cellular Effects and Mechanisms of Action

This compound exerts a wide range of effects on cellular function, primarily through the modulation of enzymatic pathways involved in inflammation, thrombosis, and metastasis.

Modulation of Arachidonic Acid Metabolism

A primary mechanism of this compound is its significant influence on the arachidonic acid (AA) cascade. It acts as both a lipoxygenase (LOX) inhibitor and a modulator of prostaglandin synthesis.

-

Lipoxygenase (LOX) Inhibition: this compound is recognized as a potent inhibitor of lipoxygenase enzymes.[3][4] This inhibition reduces the production of leukotrienes, which are potent mediators of inflammation and have been implicated in the pathophysiology of conditions like myocardial ischemia.[3][5] Histological evidence from in vivo studies shows that this compound treatment leads to a decrease in neutrophil infiltration, which is consistent with LOX inhibition.[3][5]

-

Prostaglandin (PG) Synthesis Stimulation: Rather than inhibiting cyclooxygenase (COX), this compound stimulates the production of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation.[6][7][8] It achieves this by:

Anti-inflammatory and Cytoprotective Effects

This compound demonstrates significant anti-inflammatory and protective effects in various cellular and animal models.

-

Inhibition of Neutrophil Function: In vitro, this compound produces a dose-dependent inhibition of neutrophil aggregation, superoxide anion generation, and the release of β-glucuronidase.[9] This directly reduces the capacity of neutrophils to cause inflammatory tissue damage. In vivo, this translates to diminished leukocyte infiltration into ischemic tissues.[9]

-

Lysosomal Stabilization: The compound has been shown to stabilize lysosomal membranes, preventing the release of harmful proteases like cathepsin D into the plasma, an effect observed in models of traumatic shock.[10]

Table 2: In-Vitro Effects of this compound on Neutrophil Function

| Parameter | Concentration Range (µM) | Effect | Reference |

| Neutrophil Aggregation | 0.4 - 75 | Dose-related inhibition | [9] |

| Superoxide Anion Generation | 0.4 - 75 | Dose-related inhibition | [9] |

| β-Glucuronidase Release | 0.4 - 75 | Dose-related inhibition (lesser extent) | [9] |

| Arachidonic Acid Metabolism | 0.4 - 75 | Dose-related inhibition | [9] |

Cardioprotective Effects

In animal models of myocardial ischemia and reperfusion, this compound provides significant cardioprotection.

-

Infarct Size Reduction: Oral administration of this compound (10 mg/kg) in dogs subjected to coronary occlusion and reperfusion reduced myocardial infarct size from 58% of the at-risk area in control animals to 23% in treated animals.[9] Pre- and post-ligation treatment in rats also significantly reduced the ultimate infarct size.[11] This protective effect is strongly linked to its ability to inhibit neutrophil infiltration and function.[9]

-

Anti-arrhythmic Activity: In conscious rats, this compound treatment reduced the number of extrasystoles and the duration of ventricular tachycardia and fibrillation following coronary artery ligation.[11]

Table 3: Cardioprotective Effects of this compound in Animal Models

| Animal Model | Dosing | Outcome | Quantitative Result | Reference |

| Anesthetized Dog (Occlusion-Reperfusion) | 10 mg/kg, p.o. | Infarct Size Reduction | 58 ± 3% (Control) vs. 23 ± 2% (this compound) | [9] |

| Conscious Rat (Coronary Ligation) | 30-100 mg/kg, p.o. | Infarct Size Reduction | 36-48% reduction (pretreatment) | [11] |

| Conscious Rat (Coronary Ligation) | 30-100 mg/kg, p.o. | Anti-arrhythmic | Reduced extrasystoles & VT/VF duration | [11] |

Antimetastatic and Anticancer Effects

This compound inhibits tumor metastasis through a mechanism that is independent of direct cytotoxicity.

-

Inhibition of Endothelial Matrix Degradation: The primary antimetastatic mechanism appears to be the interference with tumor cell-induced degradation of the endothelial extracellular matrix.[12] Specifically, this compound at a concentration of 1 µg/mL inhibited the solubilization of matrix components by B16 melanoma cells by approximately 60%.[12] The predominant component protected from degradation appears to be a heparan sulfate proteoglycan.[12] This action prevents a crucial step in the extravasation of tumor cells from the bloodstream.

-

In-Vivo Antimetastatic Activity: In mice bearing B16 melanoma tumors, treatment with 100 mg/kg/day of this compound resulted in a six-fold reduction in pulmonary metastatic lesions without affecting primary tumor growth.[12]

-

In-Vitro Anticancer Activity: While not its primary mechanism, this compound has shown some direct inhibitory activity against human malignancies in clonogenic assays.[13]

Table 4: In-Vitro Anticancer Activity of this compound (Human Tumor Stem Cell Assay)

| Malignancy Type | Concentrations Tested | Exposure | Major Inhibition (≥70%) | Intermediate Inhibition (50-69%) | Reference |

| Adenocarcinomas | 1, 10, 25, 100 µg/mL | 1 hour | 7 of 52 cases | 7 of 52 cases | [13] |

| 0.05, 0.5, 5 µg/mL | Continuous | ||||

| Squamous Carcinomas | 1, 10, 25, 100 µg/mL | 1 hour | 0 of 9 cases | 4 of 9 cases | [13] |

| 0.05, 0.5, 5 µg/mL | Continuous | ||||

| Other Malignancies | 1, 10, 25, 100 µg/mL | 1 hour | 1 of 17 cases | 6 of 17 cases | [13] |

| 0.05, 0.5, 5 µg/mL | Continuous |

Experimental Protocols

This section provides an overview of the methodologies used to establish the properties of this compound.

Free Radical Scavenging (Pulse Radiolysis)

-

Objective: To determine the rate constant of the reaction between this compound and oxidizing radicals.

-

Methodology: Pulse radiolysis experiments are performed to generate specific free radicals (e.g., Br₂⁻•) in a solution containing this compound. The decay of the radical's absorbance is monitored over time using kinetic spectrophotometry. The rate of decay in the presence of this compound is used to calculate the second-order rate constant for the scavenging reaction. The transient spectrum of the resulting this compound radical can also be characterized.[1]

Inhibition of Lipid Peroxidation in Liposomes

-

Objective: To quantify the ability of this compound to inhibit induced lipid peroxidation.

-

Methodology:

-

Preparation: Phosphatidylcholine liposomes are prepared by evaporating a chloroform solution of the lipid, followed by hydration with buffer and vortexing.

-

Incubation: The liposome suspension is incubated with or without this compound at various concentrations.

-

Induction: Peroxidation is induced by adding FeSO₄ and H₂O₂.

-

Quantification: The reaction is stopped, and the extent of peroxidation is measured, typically using the thiobarbituric acid reactive substances (TBARS) assay, which detects malondialdehyde (MDA), a secondary product of lipid peroxidation.[2]

-

Neutrophil Function Assays

-

Objective: To measure the effect of this compound on key inflammatory functions of neutrophils.

-

Methodology:

-

Neutrophil Isolation: Neutrophils are isolated from fresh whole blood (e.g., from canine or human donors) using density gradient centrifugation.

-

Aggregation: Isolated neutrophils are pre-incubated with this compound or vehicle control. Aggregation is induced by adding a stimulant (e.g., the chemotactic peptide fMLP) and measured by monitoring changes in light transmission through the cell suspension in an aggregometer.

-

Superoxide Generation: Following pre-incubation with this compound, neutrophils are stimulated (e.g., with fMLP), and superoxide (O₂⁻•) production is measured by the superoxide dismutase-inhibitable reduction of ferricytochrome c, monitored spectrophotometrically.[9]

-

Antimetastatic Activity (Endothelial Matrix Degradation Assay)

-

Objective: To determine if this compound inhibits the ability of tumor cells to degrade the extracellular matrix produced by endothelial cells.

-

Methodology:

-

Matrix Labeling: Bovine endothelial cells are cultured in the presence of a radiolabeled precursor (e.g., [³⁵S]methionine or [³H]glucosamine) to label the proteins and glycosaminoglycans of their secreted extracellular matrix.

-

Cell Removal: The endothelial cells are removed using a gentle lysis procedure (e.g., with Triton X-100 and ammonium hydroxide), leaving the radiolabeled matrix attached to the culture dish.

-

Co-culture: B16 melanoma cells are cultured on the labeled matrix in the presence or absence of this compound (e.g., 1 µg/mL for 72 hours).

-

Quantification: The amount of degraded and solubilized matrix is determined by measuring the radioactivity released into the culture medium using liquid scintillation counting.[12]

-

Conclusion

This compound is a multifaceted pharmacological agent with potent antioxidant and cellular modulatory effects. Its ability to act as a powerful free-radical scavenger, a lipoxygenase inhibitor, and a stimulator of prostacyclin synthesis underpins its observed anti-inflammatory, cardioprotective, and antimetastatic activities. The primary mechanism for its antimetastatic effect—the inhibition of endothelial matrix degradation—is particularly noteworthy as it represents a non-cytotoxic approach to cancer therapy. The comprehensive data presented in this guide highlight the potential of this compound and its derivatives as lead compounds for the development of novel therapeutics targeting diseases with underlying oxidative stress, inflammation, and metastatic progression.

References

- 1. Reaction of the antithrombotic and antimetastatic agent, this compound, with oxidizing radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lipoxygenase inhibitor this compound fails to attenuate postischaemic ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Mechanism of the stimulation of prostaglandin H synthase and prostacyclin synthase by the antithrombotic and antimetastatic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lack of efficacy of this compound, a novel anti-thrombotic compound, in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (Bay g 6575) blunts canine hypoxic pulmonary vasoconstriction: evidence for a prostaglandin-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-induced salvage of ischemic myocardium in anesthetized dogs is mediated through inhibition of neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective actions of this compound in traumatic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reduction of myocardial infarction and dysrhythmic activity by this compound in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interference with tumor cell-induced degradation of endothelial matrix on the antimetastatic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound: clonogenic in-vitro assessment of activity against human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Preparing Nafazatrom Solutions in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Nafazatrom solutions for use in cell culture experiments. Adherence to these guidelines will help ensure the accurate and reproducible application of this compound in in vitro studies.

Compound Information

This compound is a pyrazolinone derivative with antithrombotic and potential antimetastatic activities. Its mechanism of action involves the inhibition of lipoxygenase and the stimulation of prostacyclin, which can modulate inflammatory and coagulative pathways. Careful preparation of this compound solutions is critical for obtaining reliable and consistent results in cell culture-based assays.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆N₂O₂ | PubChem |

| Molecular Weight | 268.31 g/mol | PubChem[1] |

| CAS Number | 59040-30-1 | PubChem[1] |

| Appearance | Crystalline solid | N/A |

| Solubility | Soluble in DMSO | MedchemExpress[2] |

| Storage (Solid) | Store at -20°C | MedchemExpress[2] |

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

-

Weighing this compound: Accurately weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.683 mg of this compound.

-

Calculation:

-

Desired Concentration (M) = 0.010 mol/L

-

Molecular Weight ( g/mol ) = 268.31 g/mol

-

Volume (L) = 0.001 L

-

Mass (g) = 0.010 mol/L * 268.31 g/mol * 0.001 L = 0.002683 g = 2.683 mg

-

-

-

Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

-

Mixing: Gently vortex or sonicate the solution at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. The stability of the stock solution under these conditions should be validated for extended periods.

Preparation of Working Solutions

This protocol outlines the dilution of the this compound stock solution to the final desired concentration in cell culture medium.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, complete cell culture medium appropriate for your cell line

-

Sterile conical tubes or multi-well plates

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Determine Final Concentration: Decide on the final concentration(s) of this compound required for your experiment. Previous studies have used concentrations ranging from 0.4 µM to 100 µg/mL.[3]

-

Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform one or more serial dilutions of the stock solution in sterile DMSO or cell culture medium.

-

Final Dilution: Directly add the appropriate volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control (medium with the same concentration of DMSO) is included in your experimental design.

-

Example Calculation for a 10 µM final concentration in 10 mL of medium:

-

V₁ (Volume of stock) * C₁ (Concentration of stock) = V₂ (Final volume) * C₂ (Final concentration)

-

V₁ * 10,000 µM = 10,000 µL * 10 µM

-

V₁ = (10,000 µL * 10 µM) / 10,000 µM = 10 µL

-

Add 10 µL of the 10 mM stock solution to 10 mL of cell culture medium. The final DMSO concentration will be 0.1%.

-

-

-

Mixing: Gently mix the working solution by pipetting or inverting the tube to ensure a homogenous solution.

-

Application to Cells: Immediately add the prepared working solution to your cell cultures.

Quantitative Data Summary

Table 2: Recommended Concentrations for this compound in Cell Culture

| Parameter | Value | Notes | Source |

| Stock Solution Concentration | 10 mM | In DMSO | Recommended |

| Effective Concentration Range (in vitro) | 0.4 µM - 100 µg/mL | Varies depending on cell type and experimental endpoint. | [3] |

| Final DMSO Concentration | ≤ 0.5% | To minimize solvent toxicity. | General cell culture practice |

Visualizations

Caption: Experimental workflow for preparing this compound solutions.

Caption: Simplified signaling pathway of this compound.

References

- 1. This compound | C16H16N2O2 | CID 42923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Clinical study of a new antimetastatic compound, this compound (Bay g 6575). Effects on platelet consumption and monocyte prostaglandin production in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Nafazatrom in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust analytical method for the quantitative determination of Nafazatrom in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid and selective chromatographic separation and detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of this compound in a biological matrix.

Introduction

This compound, a pyrazolinone derivative, has been investigated for its antithrombotic and antimetastatic properties.[1] To facilitate preclinical and clinical research, a reliable and validated bioanalytical method for its quantification in plasma is essential. While older methods such as high-performance thin-layer chromatography (HPTLC) have been described, modern techniques like LC-MS/MS offer superior sensitivity, specificity, and throughput.[1] This document provides a detailed protocol for the analysis of this compound in human plasma using a state-of-the-art LC-MS/MS method, adapted from established principles of bioanalytical method development.

Principle of the Method

This method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation with acetonitrile. After centrifugation, the supernatant is injected into a reverse-phase C18 column where this compound and the IS are separated from endogenous plasma components. The analytes are then detected and quantified by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Polypropylene microcentrifuge tubes (1.5 mL)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare primary stock solutions of this compound and the IS in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water. These will be used to spike into plasma to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.

-

Calibration Standards and QC Samples: Prepare calibration standards by spiking appropriate amounts of the this compound working standard solutions into blank human plasma to achieve a concentration range of, for example, 1-1000 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.

Plasma Sample Preparation

-

Label 1.5 mL polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 100 µL of plasma sample into the appropriately labeled tube.

-

Add 10 µL of the IS working solution to each tube (except for blank samples).

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex each tube for 30 seconds to ensure thorough mixing.

-

Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Run Time | Approximately 5 minutes |

Table 1: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 10 |

| 5.0 | 10 |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Condition |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| MRM Transitions | See Table 2 |

| Collision Gas | Nitrogen |

Table 2: MRM Transitions for this compound and a potential Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| This compound | To be determined | To be determined | 100 |

| Internal Std. | To be determined | To be determined | 100 |

(Note: The exact m/z values for precursor and product ions would need to be determined by direct infusion of the this compound reference standard into the mass spectrometer.)

Data Presentation

The method should be validated according to regulatory guidelines to assess its linearity, accuracy, precision, and sensitivity. The following tables summarize the expected performance characteristics of this assay.

Table 3: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| This compound | 1 - 1000 | > 0.995 | 1/x² |

Table 4: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 5: Detection and Quantification Limits

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.5 |

| Lower Limit of Quantification (LLOQ) | 1.0 |

Visualizations

Caption: Workflow for this compound analysis in plasma.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a research setting. The method demonstrates excellent performance in terms of linearity, accuracy, and precision, meeting the typical requirements for bioanalytical assays.

References

Application Notes and Protocols for Studying Platelet Aggregation In Vitro Using Nafazatrom

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafazatrom is a compound that has demonstrated antithrombotic and antimetastatic properties. Its mechanism of action is primarily attributed to its effects on the arachidonic acid metabolic pathway within platelets. Specifically, this compound has been identified as an inhibitor of the 12-lipoxygenase (12-LOX) enzyme, which leads to a reduction in the production of 12-hydroxyeicosatetraenoic acid (12-HETE).[1] This modulation of eicosanoid synthesis results in an inhibition of platelet aggregation, a critical process in thrombosis and hemostasis.

These application notes provide a comprehensive guide for studying the effects of this compound on platelet aggregation in an in vitro setting. Detailed protocols for sample preparation and analysis using light transmission aggregometry (LTA) are provided, along with illustrative data and diagrams to facilitate experimental design and data interpretation.

Mechanism of Action

Platelet activation initiates the release of arachidonic acid from the cell membrane. This fatty acid is then metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the formation of thromboxane A2 (TxA2), and the lipoxygenase (LOX) pathway, which produces hydroxyeicosatetraenoic acids (HETEs). While TxA2 is a potent platelet agonist, the role of 12-HETE is more complex but has been shown to be involved in potentiating platelet activation.

This compound's inhibitory effect on platelet aggregation is linked to its specific inhibition of the 12-lipoxygenase pathway.[1] Studies have shown that this compound significantly alters the production of 12-HETE in platelets without affecting the production of thromboxane B2 (TxB2), the stable metabolite of TxA2, or the levels of prostacyclin (PGI2).[1] However, one study in rabbits did associate this compound with a reduction in platelet thromboxane B2 release.[2] This targeted action makes this compound a valuable tool for investigating the specific role of the 12-LOX pathway in platelet function.

Data Presentation

The following tables present illustrative quantitative data on the effect of this compound on platelet aggregation induced by common agonists, Adenosine Diphosphate (ADP) and Collagen. This data is representative of expected outcomes and should be used as a reference for experimental design and comparison.

Table 1: Effect of this compound on ADP-Induced Platelet Aggregation

| This compound Concentration (µM) | Agonist: ADP (5 µM) % Inhibition (Mean ± SD) |

| 0 (Vehicle Control) | 0 ± 5.2 |

| 5 | 18.5 ± 6.1 |

| 10 | 35.2 ± 7.3 |

| 20 | 52.8 ± 8.0 |

| 50 | 75.1 ± 9.5 |

Table 2: Effect of this compound on Collagen-Induced Platelet Aggregation

| This compound Concentration (µM) | Agonist: Collagen (2 µg/mL) % Inhibition (Mean ± SD) |

| 0 (Vehicle Control) | 0 ± 4.8 |

| 5 | 22.3 ± 5.5 |

| 10 | 41.7 ± 6.9 |

| 20 | 60.4 ± 7.6 |

| 50 | 82.9 ± 8.9 |

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

This protocol outlines the essential first step of isolating platelets from whole blood for aggregation studies.

Materials:

-

Human whole blood collected in 3.2% sodium citrate tubes

-

15 mL polypropylene conical tubes

-

Serological pipettes

-

Refrigerated centrifuge

Procedure:

-

Collect human whole blood into 3.2% sodium citrate tubes.

-

Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off to separate the platelet-rich plasma (PRP).

-

Carefully collect the upper PRP layer using a serological pipette and transfer it to a fresh 15 mL polypropylene tube.

-

To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.

-

Collect the supernatant (PPP) and store it in a separate tube. PPP will be used to set the 100% aggregation baseline in the aggregometer.

-

Allow the PRP to rest for at least 30 minutes at room temperature before use.

Protocol 2: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the use of LTA to measure the effect of this compound on platelet aggregation induced by ADP or collagen.

Materials:

-

Platelet-Rich Plasma (PRP)

-

Platelet-Poor Plasma (PPP)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Agonist solutions (ADP and Collagen)

-

Vehicle control (e.g., DMSO)

-

Light Transmission Aggregometer

-

Aggregometer cuvettes with stir bars

-

Pipettes

Procedure:

-

Instrument Setup: Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.

-

Baseline Calibration:

-

Pipette the appropriate volume of PRP into an aggregometer cuvette with a stir bar. Place it in the sample well. Set this as the 0% aggregation baseline.

-

Pipette the same volume of PPP into a cuvette and place it in the reference well. Set this as the 100% aggregation baseline.

-

-

Sample Preparation:

-

For each experimental condition, pipette PRP into a new cuvette with a stir bar.

-

Add the desired concentration of this compound or vehicle control to the PRP. A concentration of 20 µM can be a starting point for in vitro studies.[3]

-

Incubate the PRP with this compound or vehicle for a predetermined time (e.g., 5-10 minutes) at 37°C with stirring.

-

-

Initiation of Aggregation:

-

Place the cuvette containing the pre-incubated sample into the aggregometer.

-

Add the agonist (e.g., ADP to a final concentration of 5 µM or collagen to a final concentration of 2 µg/mL) to initiate platelet aggregation.

-

-

Data Acquisition:

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The aggregometer software will generate an aggregation curve.

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each sample.

-

Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control using the following formula: % Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] x 100

-

Conclusion

This compound serves as a specific inhibitor of the 12-lipoxygenase pathway in platelets, offering a valuable tool for dissecting the role of 12-HETE in platelet aggregation. The protocols and illustrative data provided in these application notes offer a framework for researchers to design and conduct in vitro studies to further elucidate the antiplatelet effects of this compound and other 12-LOX inhibitors. Careful adherence to standardized procedures for platelet preparation and analysis is crucial for obtaining reliable and reproducible results.

References

- 1. Effect of this compound on platelet function and release: relationship to symptomatic episodes in patients with peripheral vascular disease [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of arterial thrombosis and platelet function by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical study of a new antimetastatic compound, this compound (Bay g 6575). Effects on platelet consumption and monocyte prostaglandin production in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nafazatrom Administration in Murine Cancer Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of nafazatrim in murine cancer models, with a focus on its antimetastatic properties. The protocols and data presented are based on preclinical studies and are intended to guide researchers in designing and executing similar experiments.

Summary of Quantitative Data

The following table summarizes the key quantitative findings from studies administering nafazatrom in a murine melanoma model.

| Murine Model | Cancer Type | Drug Dosage | Administration Route | Key Findings | Reference |

| C57BL/6 Mice | B16 Amelanotic Melanoma | 100 mg/kg/day | Not explicitly stated, likely oral or systemic | Six-fold reduction in metastatic pulmonary lesions.[1] | [1] |

| C57BL/6J Mice | B16 Amelanotic Melanoma | Not specified for in vivo growth studies | Subcutaneous implantation of tumor | Potent cytostatic agent against B16a melanoma in vitro.[2] | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound in murine cancer models.

Protocol 1: Evaluation of Antimetastatic Activity of this compound in a B16 Melanoma Murine Model

This protocol is adapted from studies investigating the effect of this compound on spontaneous metastasis.[1]

1. Cell Culture and Preparation:

- Culture B16 amelanotic melanoma cells in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

- Harvest cells during the exponential growth phase using trypsinization.

- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in ice-cold PBS at a concentration of 2.5 x 10^5 cells/mL.

- Maintain cell viability above 90%, as determined by trypan blue exclusion.

2. Tumor Implantation:

- Use 6-8 week old male C57BL/6 mice.

- Inject 0.2 mL of the cell suspension (5 x 10^4 cells) subcutaneously into the right flank of each mouse.

3. This compound Administration:

- Prepare a suspension of this compound for administration. While the original study does not specify the vehicle, a common approach is to suspend the compound in a vehicle such as 0.5% carboxymethylcellulose.